molecular formula C20H15N3O2 B5778334 2-(4-methoxyphenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B5778334
M. Wt: 329.4 g/mol
InChI Key: VWSCTMGZZDDWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recycling and purification steps are implemented to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-pyridin-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-25-15-11-9-14(10-12-15)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSCTMGZZDDWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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